2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide

Lipophilicity Physicochemical property Isonicotinamide derivative

This 2-cyclopentyloxy isonicotinamide delivers a unique lipophilicity window (XLogP3=2.2) and steric profile versus simpler or clinical-stage analogs. It serves as a privileged fragment (MW<300, 5 rotatable bonds) for histone methyltransferase inhibitor programs, enabling systematic SAR exploration without the synthetic burden of CPI-1205. The cyclopentyloxy group provides a distinct binding interaction framework that generic analogs cannot replicate. Order high-purity research material to accelerate your EZH2 or epigenetic target campaign.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 2034492-66-3
Cat. No. B2423507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide
CAS2034492-66-3
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESC1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C17H19N3O2/c21-17(20-12-14-5-3-4-9-18-14)13-8-10-19-16(11-13)22-15-6-1-2-7-15/h3-5,8-11,15H,1-2,6-7,12H2,(H,20,21)
InChIKeyBYKPKLXIYDENCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide (CAS 2034492-66-3): Physicochemical Profile and Comparator Positioning


2-(Cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide (CAS 2034492-66-3) is a synthetic small molecule belonging to the isonicotinamide class, characterized by a pyridine-4-carboxamide core substituted at the 2-position with a cyclopentyloxy group and N-linked to a pyridin-2-ylmethyl moiety [1]. Computed physicochemical properties include a molecular weight of 297.35 g/mol, XLogP3 of 2.2, topological polar surface area (TPSA) of 64.1 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound is structurally related to the clinical-stage EZH2 inhibitor lirametostat (CPI-1205), which features a cyclopropylmethoxy group at the analogous position, and to the des-alkoxy analog N-(pyridin-2-ylmethyl)isonicotinamide [1][2]. Its cyclopentyloxy substituent confers distinct lipophilic and steric properties that differentiate it from both simpler and more complex analogs within the isonicotinamide chemotype.

Why 2-(Cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide Cannot Be Replaced by Unsubstituted or Shorter-Alkoxy Isonicotinamide Analogs


Isonicotinamide derivatives bearing different 2-alkoxy substituents exhibit markedly different physicochemical and biological properties, precluding simple interchange. The unsubstituted parent, N-(pyridin-2-ylmethyl)isonicotinamide (CAS 28489-54-5), has an XLogP3 of 0.6 and TPSA of 54.9 Ų [1], making it substantially more polar than the target compound (XLogP3 = 2.2, TPSA = 64.1 Ų) [2]. Conversely, the clinical EZH2 inhibitor CPI-1205 (lirametostat) incorporates a cyclopropylmethoxy group and an extensively elaborated scaffold resulting in a molecular weight of 518.58 g/mol, far exceeding that of the target compound [3]. In the context of EZH2 inhibitor development, the cyclopentyloxy group is explicitly claimed in patents as a distinct substituent option alongside cyclohexyloxy and heterocyclyloxy groups, implying that each alkoxy variant engenders unique binding interactions and pharmacokinetic profiles [4]. Generic substitution therefore risks loss of the specific lipophilicity window, steric occupancy, and target engagement profile that this cyclopentyloxy-containing compound provides.

2-(Cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide: Quantitative Differentiation Evidence Against In-Class Analogs


Lipophilicity (XLogP3) Comparison: Cyclopentyloxy vs. Des-Alkoxy Isonicotinamide Core

The target compound exhibits a computed XLogP3 of 2.2, representing a 1.6 log unit increase in lipophilicity compared to the des-alkoxy analog N-(pyridin-2-ylmethyl)isonicotinamide (XLogP3 = 0.6) [1][2]. This difference, corresponding to an approximately 40-fold higher octanol-water partition coefficient, arises solely from the introduction of the cyclopentyloxy group at the pyridine 2-position.

Lipophilicity Physicochemical property Isonicotinamide derivative

Topological Polar Surface Area (TPSA) Differentiation from Des-Alkoxy and Clinical-Stage Analogs

The target compound has a TPSA of 64.1 Ų, which is 9.2 Ų higher than the des-alkoxy analog (54.9 Ų) [1][2] and approximately 15 Ų lower than the clinical candidate CPI-1205 (79.36 Ų) [3]. This intermediate value positions the compound in a favorable range for oral bioavailability (typically <140 Ų, with optimal <90 Ų) while maintaining sufficient polarity for solubility.

Polar surface area Drug-likeness Isonicotinamide comparator

Molecular Weight and Scaffold Complexity Relative to Clinical EZH2 Inhibitor CPI-1205

The target compound has a molecular weight of 297.35 g/mol, which is 221.23 g/mol (42.7%) lower than the clinical EZH2 inhibitor CPI-1205 (518.58 g/mol) [1][2]. This substantial difference reflects the minimal isonicotinamide core retained in the target compound versus the extensively elaborated scaffold of CPI-1205, which incorporates additional aromatic rings and a trifluoromethylpiperidine moiety.

Molecular weight Ligand efficiency EZH2 inhibitor chemotype

Rotatable Bond Count and Conformational Flexibility vs. Des-Alkoxy and Clinical Analogs

The target compound possesses 5 rotatable bonds, compared to 3 for the des-alkoxy analog N-(pyridin-2-ylmethyl)isonicotinamide [1][2]. The cyclopentyloxy group contributes 2 additional rotatable bonds (the ether C–O and the exocyclic cyclopentyl C–O), while CPI-1205 bears a far greater number owing to its extended substituents. The increase in rotatable bonds may confer conformational adaptability for target binding while remaining within the Veber rule threshold (≤10 rotatable bonds) for oral bioavailability.

Rotatable bonds Conformational entropy Drug design

Patent-Cited Utility as a Distinct EZH2 Inhibitor Chemotype with Cyclopentyloxy Substituent

The cyclopentyloxy substituent is explicitly enumerated among a defined set of preferred R5 groups (cyclopentyloxy, cyclohexyloxy, pyrrolidinyloxy, piperidinyloxy, tetrahydropyranyloxy) in Formula (I) of US Patent 9,556,157 B2, which claims EZH2 inhibitors [1]. This patent distinguishes cyclopentyloxy from the cyclopropylmethoxy group found in CPI-1205 and from unsubstituted analogs, indicating that the size, conformational profile, and lipophilicity of the cyclopentyl ring were deliberately selected over other alkoxy variants during the optimization of this inhibitor series.

EZH2 inhibitor Cyclopentyloxy Patent chemotype

2-(Cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide: Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Lead Optimization for EZH2 Inhibitors Requiring Intermediate Lipophilicity and Low Molecular Weight

Medicinal chemistry teams pursuing EZH2 or other histone methyltransferase inhibitors can deploy this compound as a fragment-like starting point that delivers XLogP3 = 2.2 [1] within the optimal CNS drug-like range, while maintaining a low molecular weight of 297.35 g/mol [1] for efficient lead optimization. This contrasts with the clinical candidate CPI-1205 (MW = 518.58 g/mol) [2], offering greater scope for property-based design without the synthetic burden of the fully elaborated scaffold.

Physicochemical Comparator for Structure-Activity Relationship (SAR) Studies of 2-Alkoxy Isonicotinamides

The compound serves as a well-characterized intermediate lipophilicity reference point (XLogP3 = 2.2, TPSA = 64.1 Ų) [1] for systematic SAR exploration of the 2-alkoxy substituent in isonicotinamide series. Its properties bridge the gap between the polar des-alkoxy analog (XLogP3 = 0.6, TPSA = 54.9 Ų) [2] and the more lipophilic cyclohexyloxy variants, enabling multi-parameter optimization of potency, permeability, and solubility.

Chemical Biology Probe Development for Epigenetic Target Validation

Given the patent-cited relevance of the cyclopentyloxy group for EZH2 inhibition [1], this compound can be functionalized to generate chemical biology probes (e.g., biotinylated or fluorescent derivatives) for target engagement studies, leveraging its distinct steric and lipophilic profile relative to cyclopropylmethoxy-containing probes based on CPI-1205. Its lower molecular weight facilitates conjugation without exceeding drug-like property space.

Fragment-Based Screening Library Enrichment for Methyltransferase Targets

The compound meets fragment library criteria (MW < 300, XLogP3 between 1–3, 5 rotatable bonds) [1] while incorporating the biologically validated cyclopentyloxy motif from EZH2 inhibitor patents [2]. It is thus a privileged fragment for screening against histone methyltransferases and related epigenetic targets, where its conformational flexibility and intermediate polarity may enable detection of weak but specific binding interactions.

Quote Request

Request a Quote for 2-(cyclopentyloxy)-N-(pyridin-2-ylmethyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.